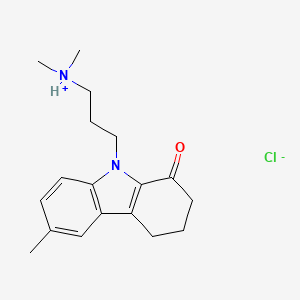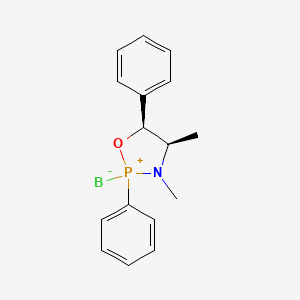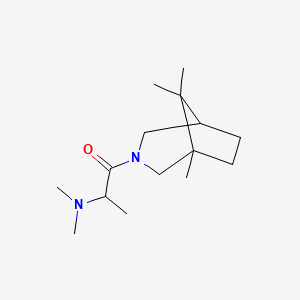
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis and its role as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves the reaction of 1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with N,N-dimethylalanine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Morita–Baylis–Hillman and Knoevenagel reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its ability to act as a nucleophile or base in various chemical reactions. Its bicyclic structure allows for unique interactions with molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane (DABCN): Another bicyclic compound with similar catalytic properties.
Uniqueness
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it versatile in various synthetic applications .
Eigenschaften
CAS-Nummer |
1687-81-6 |
|---|---|
Molekularformel |
C15H28N2O |
Molekulargewicht |
252.40 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C15H28N2O/c1-11(16(5)6)13(18)17-9-12-7-8-15(4,10-17)14(12,2)3/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
ALLGOMJALBGKDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CC2CCC(C1)(C2(C)C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
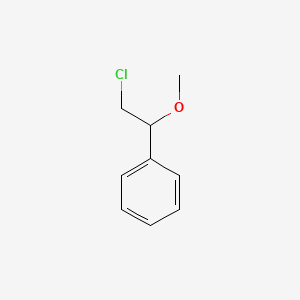
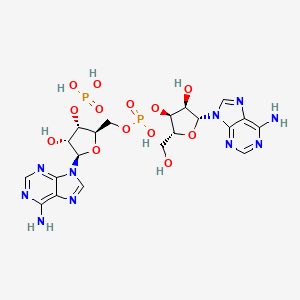
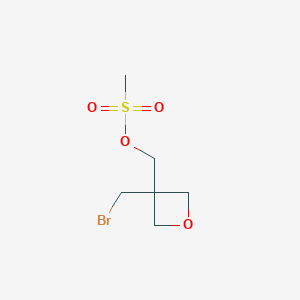
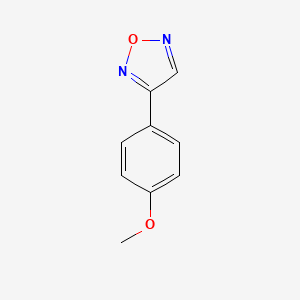
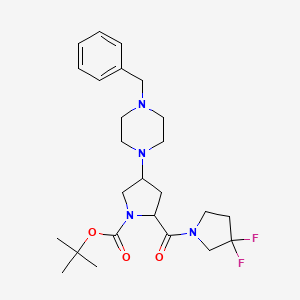
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
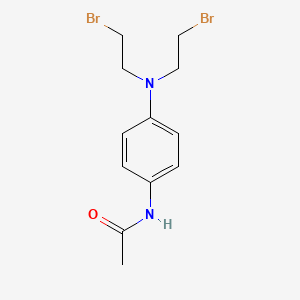
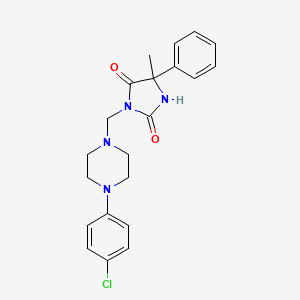
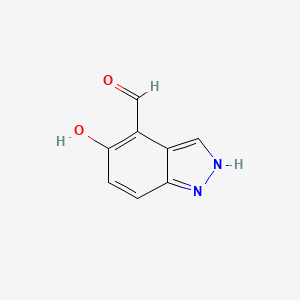
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
